4-Bromo-2-(pentyloxy)benzonitrile
Description
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Properties
IUPAC Name |
4-bromo-2-pentoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-2-3-4-7-15-12-8-11(13)6-5-10(12)9-14/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGERVAFNJHNURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-(pentyloxy)benzonitrile (CAS No. 1191055-82-9) is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 268.15 g/mol. The structure features a bromine atom and a pentyloxy group attached to a benzonitrile core, which may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. Its structural characteristics suggest potential interactions with biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. Compounds with similar structural motifs often demonstrate significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | TBD | |
| Sulfanilamide | Antibacterial | 32 | |
| Sulfamethoxazole | Antibacterial | 16 |
Note: TBD = To Be Determined
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been explored. Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 2: Inhibition of COX Enzymes by Related Compounds
Note: TBD = To Be Determined
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine substituent may enhance binding affinity to specific receptors or enzymes involved in inflammatory pathways or microbial resistance mechanisms.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several benzonitrile derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituents significantly impacted the compounds' effectiveness, suggesting that this compound may possess similar or enhanced activities compared to its analogs.
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of structurally related compounds in animal models. The study found that certain derivatives reduced inflammation markers significantly, indicating potential therapeutic applications for inflammatory diseases.
Scientific Research Applications
Organic Synthesis
4-Bromo-2-(pentyloxy)benzonitrile serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom on the aromatic ring can be substituted with nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
- Cross-Coupling Reactions : It can be utilized in Suzuki and Heck coupling reactions to synthesize more complex aromatic compounds. These reactions are essential for developing pharmaceuticals and agrochemicals.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Conditions |
|---|---|---|
| Nucleophilic Substitution | Substitution of bromine with amines or alcohols | Base catalyst, solvent (e.g., DMF) |
| Suzuki Coupling | Coupling with boronic acids | Pd catalyst, base |
| Heck Reaction | Formation of substituted alkenes | Pd catalyst, base |
Pharmaceutical Applications
Due to its functional groups, this compound can act as a precursor for various pharmaceutical compounds. It has been investigated for:
- Anticancer Agents : Derivatives of this compound have shown potential as inhibitors in cancer cell proliferation pathways.
- Antimicrobial Agents : Studies indicate that modifications to the pentyloxy group can enhance antimicrobial activities.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their efficacy against specific cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer properties.
Material Science
In material science, this compound has applications in:
- Polymer Chemistry : It can be used as a monomer or crosslinking agent to produce polymers with specific thermal and mechanical properties.
- Liquid Crystals : The compound's structure allows it to be incorporated into liquid crystal displays (LCDs), enhancing their optical properties.
Table 2: Applications in Material Science
| Application Type | Description |
|---|---|
| Polymer Synthesis | Used as a monomer for producing thermally stable polymers |
| Liquid Crystals | Enhances optical properties in LCDs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
